molecular formula C24H25N3O3S B2479909 3-isopropyl-8,9-dimethoxy-5-{[(E)-3-phenyl-2-propenyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one CAS No. 1044146-26-0

3-isopropyl-8,9-dimethoxy-5-{[(E)-3-phenyl-2-propenyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one

Cat. No. B2479909
CAS RN: 1044146-26-0
M. Wt: 435.54
InChI Key: CDZDQXPZAMBJNI-DHZHZOJOSA-N
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Description

3-isopropyl-8,9-dimethoxy-5-{[(E)-3-phenyl-2-propenyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one is a useful research compound. Its molecular formula is C24H25N3O3S and its molecular weight is 435.54. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry and Biological Activities

Quinazoline and its derivatives, like the specified compound 3-isopropyl-8,9-dimethoxy-5-{[(E)-3-phenyl-2-propenyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one, have been a significant focus in medicinal chemistry due to their broad spectrum of biological activities. Quinazoline-4(3H)-ones, for instance, constitute an important class of fused heterocycles present in over 200 naturally occurring alkaloids. Researchers have continuously discovered newer and more complex variants of quinazolinone structures, with a particular emphasis on introducing bioactive moieties to create potential medicinal agents. Quinazoline derivatives have displayed antibacterial activity against various bacterial strains, indicating their potential as lead compounds for drug development. A major challenge in this journey has been overcoming the solubility issues of these compounds to enhance bioavailability and counter antibiotic resistance (Tiwary et al., 2016).

Imiquimod and Immune Response Modulation

Imiquimod, a non-nucleoside imidazoquinolinamine, has shown promising results in activating the immune system through local induction of cytokines. Although its precise mechanism is still under exploration, its ability to stimulate onsite cytokine secretion in various studies highlights its potential as a topical agent for treating cutaneous diseases. Imiquimod's utility extends to the treatment of various skin disorders and infections, showcasing its broad therapeutic potential. Despite its water insolubility, its formulation in oil-into-water cream emulsions has been well-tolerated in clinical studies (Syed, 2001).

Cytochrome P450 Isoforms and Drug Interactions

The metabolic pathways involving Cytochrome P450 (CYP) enzymes are crucial for understanding drug-drug interactions (DDIs). Selective chemical inhibitors of CYP isoforms are essential for identifying the specific isoforms involved in drug metabolism, thereby aiding in predicting possible DDIs. This understanding is critical for the safe and effective use of drugs, including quinazoline derivatives (Khojasteh et al., 2011).

Optoelectronic Material Applications

Quinazoline derivatives also have applications beyond medicinal chemistry. They have been extensively researched for their use in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has proven valuable for creating novel optoelectronic materials, highlighting the versatility of quinazoline derivatives in various scientific fields (Lipunova et al., 2018).

properties

IUPAC Name

8,9-dimethoxy-5-[(E)-3-phenylprop-2-enyl]sulfanyl-3-propan-2-yl-3H-imidazo[1,2-c]quinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3S/c1-15(2)21-23(28)26-22-17-13-19(29-3)20(30-4)14-18(17)25-24(27(21)22)31-12-8-11-16-9-6-5-7-10-16/h5-11,13-15,21H,12H2,1-4H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDZDQXPZAMBJNI-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)N=C2N1C(=NC3=CC(=C(C=C32)OC)OC)SCC=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1C(=O)N=C2N1C(=NC3=CC(=C(C=C32)OC)OC)SC/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-isopropyl-8,9-dimethoxy-5-{[(E)-3-phenyl-2-propenyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one

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